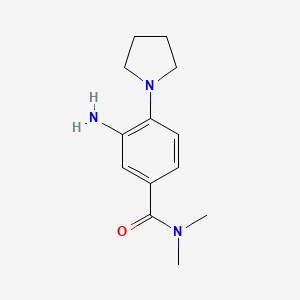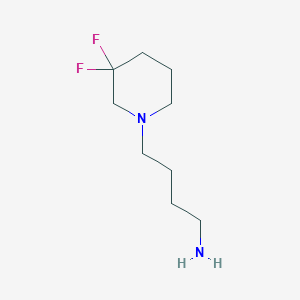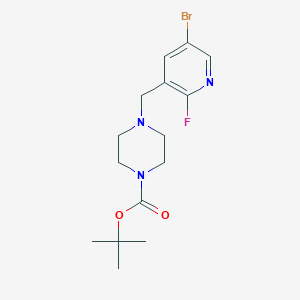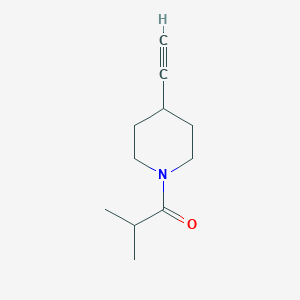
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Amino-N,N-diméthyl-4-(pyrrolidin-1-YL)benzamide est un composé organique synthétique qui présente un noyau benzamide substitué par un groupe amino, un groupe diméthylamino et un groupe pyrrolidinyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Amino-N,N-diméthyl-4-(pyrrolidin-1-YL)benzamide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante implique les étapes suivantes :
Formation du noyau benzamide : La première étape consiste à former le noyau benzamide en faisant réagir l’acide 4-aminobenzoïque avec la diméthylamine dans des conditions appropriées pour obtenir du N,N-diméthyl-4-aminobenzamide.
Introduction du groupe pyrrolidinyle : L’étape suivante consiste à introduire le groupe pyrrolidinyle par une réaction de substitution nucléophile. Ceci peut être réalisé en faisant réagir le N,N-diméthyl-4-aminobenzamide avec la pyrrolidine en présence d’un catalyseur approprié.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisée et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Amino-N,N-diméthyl-4-(pyrrolidin-1-YL)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Le noyau benzamide peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution électrophile aromatique nécessitent souvent des catalyseurs tels que le chlorure d’aluminium (AlCl3) ou le chlorure de fer(III) (FeCl3).
Principaux produits
Oxydation : Dérivés nitro du composé.
Réduction : Amines correspondantes.
Substitution : Divers benzamides substitués en fonction de l’électrophile utilisé.
Applications de recherche scientifique
Le 3-Amino-N,N-diméthyl-4-(pyrrolidin-1-YL)benzamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux ciblant les troubles neurologiques et psychiatriques.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec des cibles biologiques telles que les enzymes et les récepteurs.
Applications industrielles : Il est utilisé dans la synthèse d’autres molécules organiques complexes et comme intermédiaire dans la production de produits pharmaceutiques.
Applications De Recherche Scientifique
3-Amino-N,N-dimethyl-4-(pyrrolidin-1-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 3-Amino-N,N-diméthyl-4-(pyrrolidin-1-YL)benzamide implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-Diméthyl-4-(pyrrolidin-1-YL)benzamide : Manque le groupe amino, ce qui peut affecter son activité biologique.
3-Amino-4-(pyrrolidin-1-YL)benzamide : Manque le groupe diméthylamino, ce qui peut influencer sa solubilité et son interaction avec les cibles biologiques.
4-(Pyrrolidin-1-YL)benzamide : Manque à la fois les groupes amino et diméthylamino, ce qui le rend moins polyvalent en termes de réactivité chimique et d’activité biologique.
Unicité
Le 3-Amino-N,N-diméthyl-4-(pyrrolidin-1-YL)benzamide est unique en raison de la présence à la fois des groupes amino et diméthylamino, ce qui améliore sa réactivité chimique et son activité biologique potentielle. Ces groupes fonctionnels permettent une large gamme de modifications chimiques et d’interactions avec les cibles biologiques, ce qui en fait un composé précieux en chimie médicinale et en découverte de médicaments.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-amino-N,N-dimethyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)10-5-6-12(11(14)9-10)16-7-3-4-8-16/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Clé InChI |
JILZBFCKTDFFED-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)


![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)





